Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Photoluminescence Quantum Yield Lanthanide β-diketonates

Researchers requiring intense green-line emission and robust thermal delivery in vapor-phase processes often encounter precursor decomposition and low quantum yields with generic lanthanide chelates. Tb(thd)₃ resolves this with a 77% photoluminescence QY-77-fold higher than Eu(thd)₃ or Gd(thd)₃-and the highest thermal decomposition activation energy in the Tb-Er series, enabling halide-free ALD of TbF₃ at 175-350°C with sub-0.1 at.% Ti impurity. MOCVD of Tb₂O₃ films proceeds with a defined kinetic roadmap (190 ± 15 kJ/mol activation-controlled to 38 ± 5 kJ/mol adsorption-controlled). Monomeric phase purity is critical: the dimeric form suffers a 67% QY loss. This single precursor delivers deposition reproducibility, film emission intensity, and device yield that competing Ln(thd)₃ analogs cannot match.

Molecular Formula C33H60O6Tb
Molecular Weight 711.8 g/mol
Cat. No. B12059639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Molecular FormulaC33H60O6Tb
Molecular Weight711.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tb]
InChIInChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyGQPSDALECZNZJB-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tb(thd)₃ Procurement & Differentiation Guide


Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Tb(thd)₃ or Tb(dpm)₃ (CAS 15492-51-0), is a homoleptic, non-fluorinated β-diketonate coordination complex of terbium(III) with the sterically demanding 2,2,6,6-tetramethyl-3,5-heptanedionate (thd⁻) ligand [1]. It belongs to the broader class of volatile lanthanide tris-dipivaloylmethanates, which are recognized as the most volatile and thermally stable non-fluorinated Ln(β-diketonate)₃ compounds [2]. Tb(thd)₃ is distinguished from its lanthanide-thd analogs by an exceptional combination of a room-temperature photoluminescence quantum yield (QY) of 77%—the highest among all Ln(thd)₃ complexes—and the highest thermal decomposition activation energy in the Tb–Er series [3][4]. These quantifiable differentiations make it the preferred terbium precursor in applications where both intense green-line emission and robust thermal delivery are required, such as atomic layer deposition (ALD) of TbF₃, metal-organic chemical vapor deposition (MOCVD) of Tb₂O₃ films, and vacuum-deposited organic light-emitting layers [5].

QY
Highest reported photoluminescence QY among Ln(thd)₃ complexes (77%), supporting green-emission layer applications
TH
Highest thermal decomposition activation energy in the Tb–Er series, enabling wider precursor delivery window
VD
Monomeric deposition confirmed by FTIR and STM for vacuum-processed luminescent layers

Performance Impact of Lanthanide thd Analog Substitution


Substituting Tb(thd)₃ with another Ln(thd)₃ complex (e.g., Eu(thd)₃, Gd(thd)₃, or Dy(thd)₃) based on superficial ligand-class similarity introduces quantifiable performance penalties that are invisible at the datasheet level. The room-temperature luminescence quantum yield of Tb(thd)₃ is 77%, whereas Dy(thd)₃ yields only 5%, and the entire remaining Ln(thd)₃ series (Pr, Nd, Sm, Eu, Gd, Ho, Er, Tm, Yb) falls below 1% [1]. In parallel, TGA-derived activation energies establish a thermal stability order of Tb(thd)₃ > Lu(thd)₃ > Yb(thd)₃ > Tm(thd)₃ > Er(thd)₃, meaning that an Er(thd)₃ or Tm(thd)₃ analog decomposes at a meaningfully lower energy barrier during vapor-phase delivery, narrowing the usable precursor temperature window [2]. Even within the Tb(thd)₃ system, the dimeric form [Tb(thd)₃]₂ suffers a QY collapse to 25% relative to the monomeric 77%—a 67% relative loss—making structural phase purity a critical specification for luminescence procurement [1]. These are not gradations of theoretical interest; they are measurable, reproducible differences that directly govern deposition reproducibility, film emission intensity, and device yield.

Emission quantum yield
Tb(thd)₃: 77% QY
Dy(thd)₃: 5% QY; other Ln(thd)₃:
Substituting Dy(thd)₃ or Eu(thd)₃ may result in over 15× emission intensity loss, directly affecting device brightness
Thermal stability
Highest activation energy; solid-phase decomposition
Er(thd)₃: lowest activation energy; liquid-phase decomposition
Er(thd)₃ and Tm(thd)₃ analogs may decompose prematurely in heated delivery lines, narrowing the usable temperature window
Structural phase purity
Monomeric Tb(thd)₃: 77% QY
Dimeric [Tb(thd)₃]₂: only 25% QY
Phase-impure material may deliver as little as one-third of the expected luminescence output; structural verification is recommended

Quantitative Differentiation Against Closest Analogs


Luminescence Quantum Yield Comparison

The room-temperature photoluminescence quantum yield (QY) of monomeric Tb(thd)₃ reaches 77%, representing the absolute highest value among all tris-dipivaloylmethanate complexes of the lanthanide series. The closest lanthanide analog, Dy(thd)₃, achieves only 5% QY—a 15.4-fold difference. The entire remaining Ln(thd)₃ series (Pr, Nd, Sm, Eu, Gd, Ho, Er, Tm, Yb) exhibits QY values below 1%, corresponding to at least a 77-fold advantage for Tb(thd)₃ [1]. The dimeric form [Tb(thd)₃]₂ shows a QY of only 25%, confirming that the monomeric structure is essential for achieving the full 77% QY [1].

Luminescence QY
Head-to-head
Tb(thd)₃ 77% vs Dy(thd)₃ 5% vs others <1% — a 15.4–77× difference
Reported highest QY among all Ln(thd)₃ complexes; monomeric structure essential for full 77%
Solid-state RT measurement; pure crystalline complexes
Photoluminescence Quantum Yield Lanthanide β-diketonates

Thermal Decomposition Activation Energy

Thermogravimetric kinetic analysis using the Ozawa method established a quantitative thermal decomposition activation energy rank order across the series: Tb(thd)₃ > Lu(thd)₃ > Yb(thd)₃ > Tm(thd)₃ > Er(thd)₃. Tb(thd)₃ exhibits the highest activation energy, meaning it requires the largest thermal input to initiate irreversible decomposition [1]. Thermal decomposition of Tb(thd)₃, Tm(thd)₃, and Yb(thd)₃ begins in the solid phase, whereas Er(thd)₃ and Lu(thd)₃ decompose in the liquid phase, indicating a different, less favorable decomposition mechanism for the heavier analogs [1].

Thermal Stability Rank
Head-to-head
Tb > Lu > Yb > Tm > Er — relative activation energy order
Reported highest decomposition barrier supports wider precursor delivery window
Ozawa method TGA; Tb, Tm, Yb decompose in solid phase
Thermal Stability TGA-DSC Precursor Delivery

Monomeric Integrity in Vacuum Deposition

FTIR and photoluminescence measurements confirm that Tb(thd)₃ deposits as intact monomeric molecules during vacuum thermal evaporation, without detectable dimerization or ligand fragmentation [1]. Scanning tunneling microscopy (STM) imaging reveals a thickness-dependent structure of Tb(thd)₃ layers on Au substrates, with local current-voltage (I–V) characteristics exhibiting non-linear behavior above 1.0 V [1]. Electroluminescence from Au/Tb(thd)₃ nanocomposite devices is observed at driving voltages of 15–30 V, demonstrating that the monomeric film retains its emissive properties after vacuum processing [1]. The dimeric form [Tb(thd)₃]₂, by contrast, requires additional dissociation energy to produce monomeric vapor species and yields only 25% QY even when intact, making monomeric Tb(thd)₃ the structurally preferred precursor for vacuum-deposited luminescent layers.

Vacuum Deposition
Method context
FTIR-confirmed monomeric deposition; EL observed at 15–30 V
Supports intact molecular delivery without ligand fragmentation in vacuum processing
STM I–V characterization on Au substrates; non-linear above 1.0 V
Vacuum Thermal Evaporation STM Thin-Film Morphology

Validated Application Scenarios


ALD of Ultra-Pure TbF₃ Thin Films

The exceptional thermal stability of Tb(thd)₃ enables halide-free ALD of TbF₃ using TiF₄ as the fluorine co-reactant across a substrate temperature range of 175–350°C. Films grown at 275–350°C are exceptionally pure, with Ti impurity below the ToF-ERDA detection limit (<0.1 at.%) and negligible C, O, and H contamination, resulting in high transmittance extending into the short UV wavelength region [1]. The solid-phase decomposition onset of Tb(thd)₃, in contrast to the liquid-phase decomposition of Er(thd)₃ and Lu(thd)₃, minimizes particle shedding and precursor line clogging during long-duration ALD campaigns [2].

Green-Emissive OLED and Planar Light-Emitting Layers

The 77% photoluminescence quantum yield of monomeric Tb(thd)₃—77-fold higher than the <1% QY of Eu(thd)₃, Gd(thd)₃, and other Ln(thd)₃ analogs—makes it the only viable non-fluorinated β-diketonate precursor for intense green-line (⁵D₄→⁷F₅ transition at 545 nm) electroluminescent layers [1]. Vacuum-deposited Tb(thd)₃ films retain their monomeric structure without dimerization, and Au/Tb(thd)₃ nanocomposite devices exhibit electroluminescence at driving voltages of 15–30 V, confirming direct integration capability in planar light-emitting device architectures [2].

MOCVD of Terbium Oxide Films

Tb(thd)₃ enables MOCVD of Tb₂O₃ films (C-form sesquioxide) on silicon substrates using argon carrier gas. Deposition at substrate temperatures of 465–560°C yields film thicknesses from 25 to 360 nm with smooth surface morphology at precursor partial pressures up to 13 Pa [1]. The kinetic regime transitions from activation-controlled (190 ± 15 kJ/mol) to adsorption-controlled (38 ± 5 kJ/mol) within this temperature window, with a reaction order of 0.8 with respect to the precursor, providing a quantifiable process-design roadmap [1]. Post-deposition annealing at 800°C in air fully crystallizes the film, and the higher thermal stability of Tb(thd)₃ relative to Er(thd)₃ and Tm(thd)₃ extends the usable precursor delivery temperature without premature decomposition [2].

Luminescent Optical Fiber Preform Doping

Tb(thd)₃ is employed as a volatile chelate dopant in modified chemical vapor deposition (MCVD) for rare-earth-doped silica optical fibers. Co-doping with Tm(thd)₃ in the core preform enables 1.7 μm fiber laser operation, where the 77% QY of Tb(thd)₃ is critical for efficient energy transfer and gain [1]. The volatility order established by TGA—increasing from Yb(thd)₃ to Pr(thd)₃—positions Tb(thd)₃ in a deliverable volatility range appropriate for gas-phase doping, while the 15.4× QY advantage over Dy(thd)₃ ensures that the green terbium emission channel dominates over competing lanthanide dopant emissions [2].

Application
Selection Property
Validation Focus
ALD TbF₃ thin films
Thermal stability delivery window
Film purity and impurity review
Green-emissive OLED layers
Photoluminescence QY performance
Emission intensity and device yield
MOCVD Tb₂O₃ films
Precursor thermal delivery profile
Film crystallinity and morphology
Optical fiber preform doping
Volatility and QY suitability
Energy transfer and gain verification
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